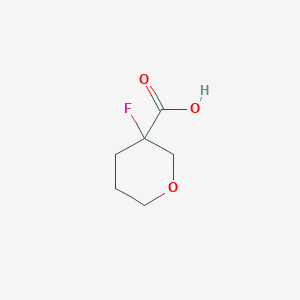

3-Fluorooxane-3-carboxylic acid

Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The introduction of fluorine into organic molecules is a widely employed strategy in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. hokudai.ac.jpnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. nih.gov Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and acidity (pKa). nih.govresearchgate.net These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net The development of novel fluorinated building blocks continues to be an area of intense research, aiming to provide new tools for medicinal chemists. hokudai.ac.jp

Contextualization of Oxane Ring Systems in Bioactive Scaffolds

The oxane, or tetrahydropyran, ring is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity. Its saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. The oxygen atom within the ring can act as a hydrogen bond acceptor, contributing to binding interactions. Oxane derivatives are integral to the structure of many approved drugs and are considered valuable building blocks in drug discovery due to their favorable physicochemical properties, including aqueous solubility.

Rationale for Investigating 3-Fluorooxane-3-carboxylic acid

The rationale for investigating This compound stems from the potential to merge the advantageous properties of both the fluorine atom and the oxane-carboxylic acid scaffold. The placement of a fluorine atom at the 3-position of the oxane ring, adjacent to the carboxylic acid group, is expected to have a significant impact on the molecule's electronic properties. This substitution is anticipated to lower the pKa of the carboxylic acid, thereby influencing its ionization state at physiological pH. nih.gov Such modulation is a key consideration in drug design for optimizing interactions with biological targets and improving cell permeability. researchgate.net The combination of the polar oxane ring, the ionizable carboxylic acid, and the electron-withdrawing fluorine atom creates a unique scaffold with a specific balance of polarity and lipophilicity, making it an intriguing candidate for biological screening and as a novel building block in medicinal chemistry.

Hypothetical Physicochemical Properties

Due to the limited availability of experimental data for This compound , the following table presents predicted or analogous physicochemical properties based on similar structures found in chemical databases. These values are for illustrative purposes and would require experimental verification.

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Weight | ~148.12 g/mol | Influences diffusion and transport properties. |

| pKa | 3.5 - 4.5 | Determines the ionization state at physiological pH, affecting solubility and target binding. |

| logP | 0.5 - 1.5 | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |

| Polar Surface Area | ~46.5 Ų | Influences membrane permeability and interactions with polar residues in protein binding sites. |

Detailed Research Findings

While specific studies on This compound are not prominent, research on analogous fluorinated carboxylic acids provides insights into its potential characteristics.

The introduction of a fluorine atom is known to significantly affect the acidity of a neighboring carboxylic acid group. nih.gov For instance, studies on fluorinated cyclobutane (B1203170) carboxylic acids have demonstrated a measurable decrease in pKa compared to their non-fluorinated counterparts. researchgate.net This increased acidity in This compound could enhance its interaction with biological targets that have positively charged residues in their binding sites.

Furthermore, the strategic placement of fluorine can influence the conformation of the oxane ring, which could in turn affect how the molecule presents its functional groups for biological interactions. The lipophilicity of the molecule is also expected to be altered. While fluorine is highly electronegative, its effect on lipophilicity can be complex and context-dependent. In some cases, fluorination can increase lipophilicity, potentially enhancing membrane permeability. nih.gov

The synthesis of such a molecule would likely involve specialized fluorination techniques. Modern synthetic methods offer various routes to introduce fluorine into heterocyclic systems, including electrophilic and nucleophilic fluorination strategies. organic-chemistry.orgbeilstein-journals.org The development of an efficient synthesis for This compound would be a crucial step in enabling its further investigation and potential application as a novel building block.

Properties

IUPAC Name |

3-fluorooxane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c7-6(5(8)9)2-1-3-10-4-6/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONVIQXGNQIVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547757-32-3 | |

| Record name | 3-fluorooxane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluorooxane 3 Carboxylic Acid and Analogous Fluorinated Oxanes

Strategies for Constructing Fluorinated Heterocyclic Scaffolds

The construction of fluorinated heterocyclic systems is a cornerstone of modern organofluorine chemistry. Various strategies have been developed to create these structures, each with its own advantages and limitations. These methods often involve the use of specialized fluorinated building blocks or the application of powerful synthetic transformations that can tolerate or introduce fluorine atoms.

Cycloaddition Reactions in Fluorinated Heterocycle Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, including fluorinated heterocycles. mdpi.com These reactions, such as [2+1], [2+2], [3+2], and [4+2] cycloadditions, offer a high degree of stereochemical control and can be used to build a wide variety of ring sizes and functionalities. mdpi.com The presence of fluorine or fluoroalkyl groups can enhance the reactivity of the participating components, such as dipolarophiles and dienophiles. mdpi.com

One notable example is the use of [3+2] cycloaddition reactions to form fluorinated five-membered heterocycles. For instance, fluorinated thiocarbonyl S-methanides, generated from the corresponding 1,3,4-thiadiazolines, can undergo 1,3-dipolar electrocyclization to produce fluorinated thiiranes. mdpi.com The fluorine atom or a fluoroalkyl group can be incorporated into either of the reacting partners. mdpi.com Similarly, boron-directed cycloaddition reactions have been developed for the synthesis of fluoroalkyl-substituted aromatic and heteroaromatic compounds. acs.org This approach utilizes the reaction of substituted heterodienes to create a range of fluorinated benzene (B151609) and heteroaromatic derivatives in good to excellent yields. acs.org

Modern Approaches to Cyclic Ether Fluorination

The direct fluorination of cyclic ethers presents a significant challenge due to the inherent reactivity of the C-H bonds adjacent to the ether oxygen. However, modern synthetic methods have begun to address this challenge. While direct C-H fluorination of cyclic ethers is still an area of active research, several indirect methods and specialized reagents have been developed.

One approach involves the synthesis of fluorinated cyclic ketones, which can then be converted to the corresponding cyclic ethers. For example, cyclic 1,3-diketones can be selectively monofluorinated using reagents like Selectfluor®. sapub.org The resulting fluorinated ketones can then potentially be reduced to the corresponding fluorinated cyclic ethers. The reactivity of the ketone towards fluorination is influenced by both steric and electronic factors. sapub.org

Microwave-Assisted and Green Chemical Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced selectivity. researchgate.netnih.gov This technology relies on the efficient transfer of energy through dielectric heating, where microwave radiation directly interacts with polar molecules in the reaction mixture. nih.gov

The application of microwave irradiation has been shown to accelerate a wide range of organic reactions, including those for the synthesis of heterocyclic compounds. nih.gov For example, the synthesis of 8-hydroxyquinolines through a catalyst-free Friedländer synthesis under microwave irradiation resulted in a significantly higher yield (72%) compared to conventional heating (34%). nih.gov Furthermore, microwave-assisted synthesis can often be performed in greener solvents, such as water, or even under solvent-free conditions, further contributing to its environmentally friendly profile. youtube.comresearchgate.net The use of solid supports, like alumina (B75360) or silica, impregnated with reactants can also facilitate efficient microwave absorption and reaction progress. youtube.com

Targeted Fluorination and Carboxylation Approaches

Beyond the construction of the heterocyclic scaffold, the precise introduction of fluorine and carboxyl groups is crucial for the synthesis of molecules like 3-fluorooxane-3-carboxylic acid. Several targeted methods have been developed for these transformations.

Deoxyfluorination of Hydroxy-Substituted Oxanes

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a fundamental transformation in organofluorine synthesis. nih.gov A variety of reagents have been developed for this purpose, including sulfur-based reagents like DAST and PyFluor, and carbon-based reagents like AlkylFluor and CpFluor. nih.gov These methods typically involve the activation of the alcohol followed by nucleophilic displacement with fluoride (B91410). nih.gov

Recent advancements have led to the development of more selective and milder deoxyfluorination methods. For instance, a borane-mediated deoxyfluorination has been reported to exhibit high selectivity for secondary alcohols over primary, tertiary, and even benzylic alcohols. nih.gov Another method utilizes a nontrigonal phosphorous triamide for base-free alcohol activation in conjunction with a triarylborane fluoride shuttling catalyst, enabling the deoxyfluorination of primary, secondary, and tertiary alcohols with stereoinversion. nih.gov

Decarboxylative Fluorination for C-F Bond Formation

Decarboxylative fluorination offers a powerful strategy for the formation of C-F bonds by utilizing readily available carboxylic acids as starting materials. nih.gov This approach can be particularly advantageous due to the wide availability of carboxylic acids and the potential for mild reaction conditions. nih.govbohrium.com

Electrophilic and Nucleophilic Fluorination in Oxane Systems

The direct installation of a fluorine atom onto an oxane ring can be achieved through either electrophilic or nucleophilic fluorination methods. The choice between these two fundamental approaches often depends on the available starting materials and the desired regioselectivity.

Electrophilic Fluorination: This method involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org While elemental fluorine (F₂) is the most basic electrophilic fluorinating agent, its high reactivity and challenging handling have led to the development of a host of safer and more selective reagents. organicreactions.org Reagents with a nitrogen-fluorine (N-F) bond have become particularly prominent due to their stability, safety, and tunable reactivity. wikipedia.orgorganicreactions.org

Commonly used N-F reagents for electrophilic fluorination include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgyoutube.com These reagents deliver a formal "F⁺" equivalent to a suitable nucleophile, such as an enolate or a silyl (B83357) enol ether derived from an oxane precursor. The reaction mechanism is thought to proceed through either an Sₙ2 pathway or a single-electron transfer (SET) process, although the exact mechanism can be substrate and reagent-dependent. wikipedia.org The reactivity of these N-F reagents has been the subject of extensive study, with both qualitative and quantitative methods employed to understand their fluorinating power. rsc.org

Nucleophilic Fluorination: In contrast, nucleophilic fluorination utilizes a fluoride anion (F⁻) to displace a leaving group on the oxane ring. A significant challenge in nucleophilic fluorination is the low nucleophilicity of the fluoride ion in protic solvents due to strong hydrogen bonding. thermofisher.com To overcome this, "naked" fluoride sources, such as potassium fluoride (KF) in combination with phase-transfer catalysts or crown ethers, are often employed in aprotic media. thermofisher.comresearchgate.net However, the increased basicity of these fluoride sources can lead to undesired elimination side reactions. thermofisher.com

Modern advancements in nucleophilic fluorination include the use of metal-catalyzed and metal-mediated reactions. For instance, copper(I) reagents in conjunction with silver fluoride (AgF) have been used for the fluorination of aryl iodides and bromides, although hydrodehalogenation can be a competing side reaction. thermofisher.com Another significant development is the deoxyfluorination of phenols using reagents like PhenoFluorMix™, offering a practical route to aryl fluorides from readily available starting materials. thermofisher.com For the synthesis of fluorinated oxanes, a hydroxyl group at the C-3 position of an appropriate oxane precursor could potentially be displaced using a nucleophilic fluoride source.

Stereoselective Synthesis of Fluorooxane Derivatives

The biological activity of fluorinated molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of fluorooxane derivatives is of paramount importance.

The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful strategy in asymmetric synthesis. duke.edu In the context of fluorooxane synthesis, chiral catalysts can be employed in several ways. For instance, in an electrophilic fluorination approach, a chiral Lewis acid or a chiral phase-transfer catalyst could be used to induce enantioselectivity in the reaction of an oxane-derived enolate with an electrophilic fluorinating agent.

Recent advancements have seen the development of chiral catalysts for a variety of transformations that could be adapted for fluorooxane synthesis. For example, iridium-catalyzed allylic alkylation has been used to create all-carbon quaternary stereocenters with high enantioselectivity. americanelements.com Similarly, gold(I) catalysis has been utilized for the regio- and stereoselective hydrofluorination of alkynes directed by a carbonyl group, a strategy that could potentially be applied to precursors of fluorooxanes. nih.gov The design and preparation of new classes of chiral olefin metathesis catalysts have also expanded the toolbox for asymmetric synthesis. duke.edu

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for asymmetric synthesis. nih.govmdpi.com Enzymes, such as lipases and esterases, can be used for the kinetic resolution of racemic mixtures of fluorinated oxane precursors. nih.gov In a kinetic resolution, one enantiomer of a racemic starting material is selectively transformed by the enzyme, allowing for the separation of the unreacted enantiomer from the product. For example, the lipase (B570770) from Candida antarctica (CAL-B) has been shown to be effective in the enantioselective hydrolysis of certain esters, yielding enantiomerically pure products. researchgate.net Immobilization of enzymes can further enhance their stability and reusability. researchgate.net

Asymmetric biocatalysis can also be used to create chiral building blocks from prochiral starting materials. nih.gov This approach, often referred to as desymmetrization, can be highly efficient in establishing key stereocenters. The broad substrate scope of many enzymes allows for the synthesis of a variety of structurally related chiral compounds. nih.gov

The synthesis of this compound presents a significant stereochemical challenge due to the presence of a quaternary stereocenter at the C-3 position.

Diastereoselective Synthesis: Diastereoselective approaches aim to control the relative stereochemistry of multiple stereocenters. In the synthesis of this compound derivatives, if a chiral auxiliary is incorporated into the oxane ring, a subsequent fluorination reaction may proceed with high diastereoselectivity due to steric hindrance or directing effects. For instance, diastereoselective protocols have been developed for the synthesis of substituted morpholine-2-carboxylic acid derivatives, where the relative stereochemistry at C-2 and C-3 is controlled by the reaction conditions. nih.gov Similar strategies could be envisioned for the synthesis of this compound.

Enantioselective Synthesis: The direct enantioselective synthesis of this compound is a more challenging endeavor. One potential strategy involves the enantioselective fluorination of a 3-carboxy-oxane precursor. Organocatalysis has emerged as a powerful tool for asymmetric fluorination. For example, cinchona alkaloid-based catalysts have been successfully used in the asymmetric synthesis of fluorinated cyclohexenones. nih.gov An iodine(I)/iodine(III) catalytic system has also been developed for the enantioselective fluorocyclization of allyl phenyl ethers to produce 3-fluorochromanes. nih.gov These methods could potentially be adapted for the enantioselective synthesis of this compound.

Derivatization Strategies of this compound Scaffolds

The this compound scaffold can serve as a versatile starting point for the synthesis of a diverse range of more complex molecules.

The carboxylic acid group is a highly versatile functional handle that can be transformed into a wide array of other functional groups. princeton.edu Standard transformations include conversion to esters, amides, and alcohols.

Recent advances in photoredox catalysis have enabled novel methods for the functionalization of carboxylic acids. princeton.edu These methods often involve the decarboxylative generation of a radical intermediate, which can then participate in various bond-forming reactions. While many of these methods have focused on aliphatic and aromatic carboxylic acids, the principles could be extended to the this compound system.

Derivatization of the carboxylic acid can also be achieved using more classical methods. For example, the use of derivatizing agents like 3-nitrophenylhydrazine (B1228671) followed by liquid chromatography-mass spectrometry (LC-MS/MS) is a common method for the analysis of short-chain carboxylic acids and could be adapted for the characterization of this compound derivatives. nih.gov Additionally, prodrug strategies often involve masking a carboxylic acid as an ester to improve cell permeability, with subsequent intracellular cleavage to release the active acid. nih.gov

Transformations Involving the Oxane Ring System

The introduction of fluorine into the oxane (tetrahydropyran) ring is a significant strategy in medicinal chemistry, as it can profoundly influence the molecule's conformation and metabolic stability. Methodologies for constructing the fluorinated oxane core are of particular interest. One notable transformation involving the formation of the oxane ring is the fluoro-Prins cyclization, which allows for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans.

A key development in this area is the use of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) complexed with hydrogen fluoride (HF) as a nucleophilic fluorinating reagent. nih.govnih.gov This DMPU/HF reagent has proven to be highly effective for the fluoro-Prins reaction of homoallylic alcohols with various aldehydes, leading to the formation of 4-fluorotetrahydropyran derivatives with good yields and diastereoselectivity. nih.govnih.gov

The proposed mechanism for this fluoro-Prins cyclization begins with the activation of the aldehyde by the HF/DMPU complex. nih.gov This is followed by the reaction with a homoallylic alcohol, which, after the elimination of water, forms an intermediate oxonium ion. nih.gov This ion then undergoes cyclization to create a carbocation, which is subsequently quenched by the nucleophilic fluorine from the DMPU/HF reagent to yield the final 4-fluorotetrahydropyran product. nih.gov

Compared to other fluorinating agents like pyridine/HF, the DMPU/HF system often provides higher yields and improved cis/trans selectivity. nih.gov The reaction conditions are generally mild, and the procedure is amenable to scale-up. nih.gov

Research has demonstrated the versatility of this method with a range of substituted homoallylic alcohols and aldehydes, as detailed in the following table.

Table 1: Diastereoselective Synthesis of 4-Fluorotetrahydropyrans via Fluoro-Prins Reaction with DMPU/HF nih.gov

| Entry | R¹ | R² | Product | Yield (%) | cis/trans Ratio |

| 1 | H | Ph | 2-phenyl-4-fluorotetrahydropyran | 85 | 95:5 |

| 2 | H | 4-Cl-Ph | 2-(4-chlorophenyl)-4-fluorotetrahydropyran | 82 | 96:4 |

| 3 | H | 4-MeO-Ph | 2-(4-methoxyphenyl)-4-fluorotetrahydropyran | 78 | 95:5 |

| 4 | H | 2-Furyl | 2-(furan-2-yl)-4-fluorotetrahydropyran | 75 | 93:7 |

| 5 | H | n-Pr | 2-propyl-4-fluorotetrahydropyran | 70 | 88:12 |

| 6 | Me | Ph | 2-methyl-2-phenyl-4-fluorotetrahydropyran | 88 | >99:1 (cis) |

| 7 | Me | 4-Cl-Ph | 2-(4-chlorophenyl)-2-methyl-4-fluorotetrahydropyran | 86 | >99:1 (cis) |

This methodology represents a significant advancement in the synthesis of fluorinated oxanes, providing a reliable route to 4-fluorotetrahydropyran scaffolds. These structures are valuable building blocks for the development of more complex molecules, including analogs of this compound.

Mechanistic Studies and Reactivity Profiles

Chemical Reactivity of the Fluorooxane-3-carboxylic Acid Scaffold

The unique structural arrangement of 3-Fluorooxane-3-carboxylic acid, featuring a fluorine atom and a carboxylic acid group on the same tertiary carbon within an oxane ring, dictates its chemical behavior. The reactivity of this scaffold is primarily governed by transformations of the carboxyl group and reactions involving the carbon-fluorine bond, which is significantly influenced by the adjacent ether oxygen.

The carboxylic acid group in this compound is amenable to a variety of standard functional group interconversions common to carboxylic acids. athabascau.canih.gov These transformations typically proceed via nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the replacement of the hydroxyl group. chemistrysteps.com

Key transformations include:

Esterification: The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. athabascau.cachemistrysteps.com

Amidation: Direct condensation with an amine to form an amide is challenging and typically requires high temperatures or the use of coupling agents. bohrium.comresearchgate.net Modern methods utilize activating agents that convert the carboxylic acid into a more reactive intermediate in situ. nih.govresearchgate.net Reagents such as tris(2,2,2-trifluoroethyl) borate (B1201080) or titanium tetrachloride (TiCl₄) can facilitate this transformation under milder conditions. nih.govacs.org

Acid Chloride Formation: Conversion to the more reactive acyl chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. athabascau.canih.gov This acyl chloride is a versatile intermediate for the synthesis of esters, amides, and other derivatives.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3-fluoro-3-(hydroxymethyl)oxane). This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄).

The following table summarizes common reagents for these transformations.

| Target Functional Group | Reagent(s) | Reaction Type |

| Ester | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide | Amine (e.g., RNH₂), Coupling Agent (e.g., EDCI, DCC) or Boron/Titanium Reagents | Amidation |

| Acid Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Acyl Halogenation |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | Reduction |

This table is generated based on general principles of carboxylic acid reactivity and may not represent experimentally verified reactions for this specific compound.

The reactivity of the fluorine atom at the C-3 position is profoundly influenced by the adjacent endocyclic ether oxygen atom. This arrangement classifies the structure as an α-fluoro ether. Electron-donating groups like ether oxygens are known to stabilize adjacent carbocations, which greatly facilitates Sₙ1-type processes. acs.org Consequently, the C-F bond in this compound is expected to be labile under acidic conditions. acs.org

Protonation of the ether oxygen by a Brønsted or Lewis acid can initiate the cleavage of the C-F bond to form a stabilized tertiary oxocarbenium ion. This intermediate is highly electrophilic and can be trapped by various nucleophiles. The presence of the α-fluorine atom also enhances the electrophilicity of the adjacent carbonyl carbon, a known effect in α-fluoroketones. nih.gov While direct nucleophilic substitution (Sₙ2) on a tertiary carbon is sterically hindered, and the fluoride (B91410) ion is typically a poor leaving group, the electronic stabilization offered by the ether oxygen provides a lower energy Sₙ1-type pathway for substitution. acs.orgthieme-connect.com

The primary pathway for the defluorination of this compound is linked to the lability of the C-F bond as described for α-fluoro ethers. acs.org The compound is expected to be sensitive to acidic conditions, which can catalyze hydrolysis. This process would involve the formation of the oxocarbenium ion intermediate, followed by attack by water, leading to the elimination of a fluoride ion and formation of a lactone, 3-hydroxyoxane-3-carboxylic acid lactone.

While robust, the C-F bond can be cleaved under specific chemical or biological conditions.

Acid-Catalyzed Hydrolysis: As mentioned, this is the most likely pathway, leading to a hydroxylated product and a fluoride ion.

Reductive Defluorination: Harsh methods involving potent reducing agents or specific catalytic systems can cleave C-F bonds, though these are often not selective. nih.gov

Metabolic Defluorination: In biological systems, oxidative dehalogenation catalyzed by enzymes such as cytochrome P-450 is a known pathway for the metabolism of some fluorinated compounds. nih.gov This process typically involves oxidation of an adjacent C-H bond, which is not present at the C-3 position of this specific molecule, but similar enzymatic pathways targeting the ether linkage could potentially lead to defluorination.

Elucidation of Reaction Mechanisms

The reaction mechanisms involving this compound are diverse, ranging from radical processes initiated by decarboxylation to ionic mechanisms involving nucleophilic attack at either the carbonyl carbon or the fluorine-bearing carbon.

The carboxylic acid group can be a precursor to a radical intermediate via decarboxylation. This is often achieved through a single electron transfer (SET) process, where the corresponding carboxylate is oxidized. acs.orgsigmaaldrich.com Photoredox catalysis is a modern and effective method for initiating such reactions under mild conditions. acs.orgnih.govnih.gov

The proposed mechanism involves:

Formation of the Carboxylate: A base deprotonates the carboxylic acid.

Single Electron Transfer (SET): An excited photocatalyst or a metal complex oxidizes the carboxylate, generating a carboxyl radical. acs.org

Decarboxylation: The carboxyl radical rapidly loses carbon dioxide (CO₂) to form an alkyl radical. youtube.com

In the case of this compound, this would generate a tertiary α-fluoro radical stabilized by the adjacent ether oxygen. DFT calculations on similar α-fluoro carboxylic acids confirm their suitability for such decarboxylative couplings. acs.org This radical intermediate can then participate in various bond-forming reactions, such as fluorination (if a fluorine atom transfer agent is present) or cross-coupling with other partners. nih.govacs.org

Nucleophilic reactions can occur at two primary sites: the electrophilic carbonyl carbon of the carboxylic acid and the fluorine-bearing carbon of the oxane ring.

Nucleophilic Acyl Substitution: This mechanism describes the transformation of the carboxylic acid moiety into esters or amides. chemistrysteps.com The Fischer esterification provides a classic example. organic-chemistry.orgmasterorganicchemistry.com

Protonation: The carbonyl oxygen is protonated by an acid catalyst, which activates the carbonyl carbon, making it more electrophilic.

Nucleophilic Attack: The alcohol (nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, while the carbonyl double bond is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Nucleophilic Substitution at C-3 (Sₙ1-type): As discussed in section 3.1.2, substitution of the fluorine atom likely proceeds through an Sₙ1-like mechanism facilitated by the ether oxygen. acs.org

Acid-Assisted Leaving Group Departure: A Lewis or Brønsted acid coordinates to or protonates the ether oxygen. This enhances the leaving group ability of the fluoride ion.

Formation of Oxocarbenium Ion: The C-F bond cleaves heterolytically to form a planar, resonance-stabilized tertiary oxocarbenium ion intermediate.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the oxocarbenium ion from either face, leading to the substituted product.

Chemo- and Regioselectivity in Synthetic Transformations

Currently, there is a notable absence of publicly available scientific literature detailing the chemo- and regioselectivity in synthetic transformations specifically involving this compound. Extensive searches of scholarly databases, academic journals, and patent depositories have not yielded any specific studies on the reactivity patterns of this compound.

The unique structural features of this compound, namely the presence of a fluorine atom and a carboxylic acid group on the same quaternary carbon within an oxane ring, suggest that it could exhibit interesting and potentially useful chemo- and regioselective properties in various organic reactions. The electron-withdrawing nature of the fluorine atom and the carboxylic acid moiety would likely influence the reactivity of the oxane ring and the carboxyl group itself. However, without experimental data, any discussion of its reactivity remains speculative.

Further research is required to elucidate the mechanistic pathways and reactivity profiles of this compound. Such studies would be invaluable in determining its potential as a building block in medicinal chemistry and materials science. Investigations into its behavior with various reagents would be necessary to map its chemo- and regioselective tendencies.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 3-Fluorooxane-3-carboxylic acid at a molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy states. numberanalytics.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various properties. mdpi.comnih.gov These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

DFT is also applied to calculate vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to confirm the structure. nih.govresearchgate.net Furthermore, electronic properties such as dipole moment and polarizability are computed to understand how the molecule interacts with electric fields and solvents. In studies of similar fluorinated carboxylic acids, DFT has been successfully used to model molecular geometries and electronic properties, indicating its suitability for analyzing this compound. nih.govchemrxiv.org

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical data representative of typical DFT calculation outputs for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.39 Å |

| C-COOH | 1.51 Å | |

| C=O | 1.21 Å | |

| O-H | 0.98 Å | |

| Bond Angle | F-C-COOH | 109.5° |

| O=C-OH | 122.0° | |

| Dihedral Angle | F-C3-C2-O1 | 60.5° (gauche) |

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for studying molecular properties. researchgate.netmdpi.com These methods are derived directly from theoretical principles without the use of experimental data for parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For molecules like this compound, HF calculations can provide a baseline understanding of the electronic structure, though they often need to be corrected for electron correlation effects by post-Hartree-Fock methods. nih.govnih.gov Studies on similar fluorinated organic acids have employed these methods to refine geometries and calculate interaction energies, which are crucial for understanding intermolecular forces. researchgate.netmdpi.com Comparing results from both DFT and ab initio methods can provide a more complete and validated picture of the molecule's properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.commdpi.com

For this compound, the distribution of the HOMO and LUMO would be calculated to identify reactive sites. The HOMO is expected to be localized around the carboxylic acid group and the oxygen atom in the oxane ring, which are regions of higher electron density. The LUMO would likely be distributed across the C-F and C=O bonds, indicating sites susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Indicates electron-donating ability |

| LUMO | -0.8 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Reflects chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis is used to interpret the results of quantum chemical calculations in terms of familiar chemical concepts like lone pairs, bonds, and charge distribution. aiu.edu This analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within the molecule. nih.gov

For this compound, NBO analysis would quantify the charge distribution, confirming the high electronegativity of the fluorine and oxygen atoms. These atoms would exhibit significant negative partial charges, while the adjacent carbon atoms and the carboxylic proton would show positive partial charges. This charge polarization is critical in determining the molecule's electrostatic potential and its interactions with other polar molecules. The analysis also reveals stabilizing interactions, such as the delocalization of lone pair electrons from the ring oxygen into adjacent anti-bonding orbitals.

Theoretical Prediction of Reactivity and Stability

The theoretical prediction of reactivity and stability for this compound is derived from the computational analyses described above. The HOMO-LUMO gap is a primary indicator: a large gap suggests high stability and low reactivity, while a small gap points to a more reactive molecule. mdpi.com

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visually represent the charge distribution and are used to predict reactive sites. For this compound, the MEP map would show negative potential (red/yellow) around the carbonyl oxygen and fluorine atom, indicating sites for electrophilic attack. Positive potential (blue) would be located around the acidic hydrogen, marking it as the primary site for nucleophilic attack or deprotonation. Studies on similar thiophene (B33073) carboxylic acids have shown that such analyses can explain differential reactivity based on charge polarization and the accessibility of reactive sites. nih.gov

Computational Studies on Conformational Preferences and Ring Dynamics

The six-membered oxane ring of this compound is not planar and exists in various conformations, with the chair form typically being the most stable. Computational studies are essential for determining the relative energies of these conformers and the energy barriers for interconversion.

A conformational analysis, likely using DFT or MP2 methods, would explore the potential energy surface of the molecule. mdpi.comuantwerpen.be For this compound, the key focus would be on the axial versus equatorial positioning of the fluorine and carboxylic acid substituents on the C3 carbon of the oxane ring. Due to steric hindrance, it is generally expected that the conformer with the bulky carboxylic acid group in the equatorial position would be more stable. However, stereoelectronic effects involving the fluorine atom, such as the gauche effect, could also influence the conformational equilibrium. nih.gov These computational studies provide crucial insights into the molecule's three-dimensional structure and flexibility, which underpin its chemical behavior.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D NMR Techniques)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-Fluorooxane-3-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the oxane ring and the carboxylic acid proton. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to hydrogen bonding. libretexts.orglibretexts.org Protons on the carbon atoms adjacent to the electronegative oxygen and the fluorine-bearing carbon would exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the range of 160-180 ppm. libretexts.org The carbon atom bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, a key diagnostic feature.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a powerful tool for its characterization. spectrabase.com The fluorine nucleus would give rise to a signal whose chemical shift is indicative of its electronic environment. Furthermore, coupling between the fluorine and nearby protons (²JFH and ³JFH) would provide valuable information for assigning the stereochemistry of the molecule.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons within the molecule, confirming the oxane ring structure and the position of the substituents.

A representative table of expected NMR data, based on analogous structures, is provided below.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | 10-12 (COOH) | br s | - |

| 3.5-4.5 (CH₂-O) | m | - | |

| 1.5-2.5 (CH₂) | m | - | |

| ¹³C | 160-180 (C=O) | s | - |

| 80-100 (C-F) | d | ¹JCF ≈ 180-250 | |

| 60-70 (CH₂-O) | t | - | |

| 20-40 (CH₂) | t | - | |

| ¹⁹F | Dependent on reference | m | - |

br s : broad singlet, m : multiplet, s : singlet, d : doublet, t : triplet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The infrared spectrum of this compound would be characterized by a very broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org A strong carbonyl (C=O) stretching absorption would be observed around 1710 cm⁻¹. libretexts.org The C-F bond would also exhibit a characteristic stretching vibration, typically in the range of 1000-1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. The symmetric vibrations of the oxane ring would likely be more prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (H-bonded) | 2500-3300 (broad) |

| C-H stretch | 2850-3000 |

| C=O stretch | ~1710 |

| C-O stretch | 1210-1320 |

| C-F stretch | 1000-1400 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is crucial for determining the exact molecular formula of a compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₉FO₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum, such as the loss of COOH or HF, would provide further structural information. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique would allow for the unambiguous determination of the molecular geometry, including bond lengths, bond angles, and the conformation of the oxane ring.

The crystal structure would reveal how molecules of this compound pack in the solid state. Key intermolecular interactions that would likely be observed include:

Hydrogen Bonding: The carboxylic acid groups would form strong hydrogen bonds, typically resulting in the formation of centrosymmetric dimers. This is a common and dominant interaction for carboxylic acids.

Halogen Bonding: Although less common for fluorine, the possibility of weak C-F···O or C-F···F interactions could be investigated.

X-ray diffraction analysis would provide precise measurements of all bond lengths and angles within the molecule. This data would be invaluable for understanding the effects of the fluorine substituent on the geometry of the oxane ring and the carboxylic acid group. For instance, the C-F bond length and the bond angles around the fluorinated carbon would be determined with high precision.

A table of expected key geometric parameters is presented below.

| Parameter | Expected Value |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.25 Å |

| C-O (acid) Bond Length | ~1.30 Å |

| O-C-O Bond Angle | ~122° |

| F-C-C Bond Angles | ~109.5° |

Structure Activity/property Relationships and Applications in Scientific Domains

Impact on Biological Activity and Medicinal Chemistry

The unique electronic properties of fluorine, when placed in proximity to a carboxylic acid functionality on a saturated heterocyclic ring like oxane, can significantly alter the molecule's behavior in biological systems.

Fluorinated motifs, such as the one found in 3-fluorooxane-3-carboxylic acid, are considered potential bioisosteres for the carboxylic acid functional group. nih.gov The introduction of fluorine can have significant, though often hard to predict, effects on a molecule's acidity (pKa), lipophilicity (logD), and permeability. nih.gov The goal of using a bioisostere is to maintain or enhance the desired biological activity while optimizing the absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov While classic bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides, the use of fluorinated structures represents an evolving area of this strategy. drughunter.comnih.gov

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Potential Bioisosteres

| Functional Group | pKa Range | General Lipophilicity | Key Features |

| Carboxylic Acid | 4–5 | Generally low | Forms strong hydrogen bonds, often ionized at physiological pH. researchgate.netdrughunter.com |

| Tetrazole | ~4.5–4.9 | More lipophilic than COOH | Acidity comparable to carboxylic acids, can enhance binding affinity. drughunter.com |

| Acyl Sulfonamide | 4–5 | Variable | Metabolically more stable than carboxylic acids. researchgate.net |

| Fluorinated Alcohol | Variable | Increased lipophilicity | Can lower acidity and increase permeability compared to carboxylic acids. nih.gov |

The replacement of a simple carboxylic acid with a structure like this compound can profoundly influence how a molecule interacts with its biological target. The fluorine atom, being the most electronegative element, can alter the local electronic environment and the acidity of the carboxylic proton. This modulation affects the strength and nature of interactions such as hydrogen bonds within a protein's binding pocket. hyphadiscovery.com

Furthermore, bioisosteres can introduce new, favorable interactions. For instance, some neutral bioisosteres can engage in cation-π interactions with arginine residues in a binding site, providing a different mode of anchoring compared to the ionic interactions typical of a deprotonated carboxylic acid. hyphadiscovery.com The specific geometry of the oxane ring in this compound, combined with the stereoelectronic effects of the fluorine atom, dictates the precise presentation of the carboxylic acid to the target, potentially leading to enhanced binding affinity and selectivity. The success of such a substitution is highly context-dependent, relying on the specific topology of the target's active site. drughunter.com

A primary motivation for employing bioisosteric replacements for carboxylic acids is to improve a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.gov Carboxylic acids are often associated with rapid clearance and limited ability to cross cell membranes, which can hinder oral bioavailability. researchgate.netdrughunter.com

The introduction of fluorine, as in this compound, can increase lipophilicity, which may enhance membrane permeability. nih.gov This is a critical factor for oral drug absorption and for reaching targets within the central nervous system. hyphadiscovery.com Moreover, modifying the carboxylic acid group can block metabolic pathways like glucuronidation, a common route of elimination for carboxylic acid-containing drugs that can sometimes lead to reactive metabolites. researchgate.nethyphadiscovery.com Studies on other fluorinated carboxylic acids have shown that such modifications can lead to rapid clearance from most tissues while potentially achieving specific accumulation in target tissues. nih.gov For example, the replacement of a carboxylic acid with fluorinated bioisosteres has been shown to result in a significant lowering of acidity and a concurrent increase in lipophilicity and permeability. nih.gov

The fluorine atom in this compound makes it an ideal candidate for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This isotope is widely used in Positron Emission Tomography (PET) imaging due to its convenient half-life (109.8 minutes) and low positron energy. nih.gov

¹⁸F-labeled molecules are valuable tools for non-invasively studying biological processes and for disease diagnosis, particularly in oncology. nih.gov Several ¹⁸F-labeled carboxylic acids and their amino acid analogues have been developed as tumor imaging agents. nih.govnih.gov For instance, [¹⁸F]FAC (¹⁸F-fluoroacetate) has been explored as a mimic of ¹¹C-acetate for imaging prostate cancer, and [¹⁸F]FACBC (1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid) has shown potential for imaging brain tumors. nih.govnih.gov This compound demonstrated favorable tumor-to-brain uptake ratios in preclinical and initial human studies. nih.gov

The development of [¹⁸F]-3-fluorooxane-3-carboxylic acid could similarly provide a novel PET tracer. Its biodistribution and tumor-differentiating capabilities would need to be evaluated, but the precedence set by other ¹⁸F-labeled carboxylic acids suggests its potential utility in diagnostic imaging. nih.gov

Table 2: Biodistribution of select ¹⁸F-labeled Carboxylic Acids in Normal Mice (% ID/g)

| Radiotracer | Time | Blood | Liver | Kidney |

| ¹⁸F-FAC | 30 min | 0.21 ± 0.04 | 0.89 ± 0.11 | 2.11 ± 0.35 |

| 60 min | 0.15 ± 0.03 | 0.65 ± 0.09 | 1.54 ± 0.28 | |

| ¹⁸F-FPA | 30 min | 0.18 ± 0.03 | 0.55 ± 0.08 | 1.89 ± 0.31 |

| 60 min | 0.12 ± 0.02 | 0.41 ± 0.06 | 1.32 ± 0.25 | |

| ¹⁸F-FBA | 30 min | 0.15 ± 0.02 | 0.45 ± 0.07 | 4.56 ± 0.88 |

| 60 min | 0.08 ± 0.01 | 0.28 ± 0.04 | 2.87 ± 0.54 |

Data adapted from a 2016 study comparing three ¹⁸F-labeled carboxylic acids. nih.gov Values are mean ± SD.

Applications in Agrochemical and Crop Protection Research

The principles of structure-activity relationships that guide medicinal chemistry are also applicable to the design of modern agrochemicals.

Carboxylic acid derivatives and fluorinated compounds are established classes in agrochemical research. google.comgoogle.comnih.gov The core structure of this compound contains features relevant to the design of new pesticides. It has been found that certain carboxylic acid fluorides can be effective and fast-acting pesticides. google.com The inclusion of fluorine can be a key design element in creating potent agrochemicals.

For example, Triclopyr is a systemic herbicide used to control broadleaf weeds; it is a pyridinyloxyacetic acid, a type of carboxylic acid. nih.gov The development of novel herbicides and insecticides often involves synthesizing and testing derivatives of known active scaffolds. By incorporating a fluorinated oxane carboxylic acid moiety, chemists could develop new active ingredients with potentially improved properties, such as enhanced systemic movement in plants, greater target-site binding, or a more favorable environmental degradation profile. The specific combination of the oxane ring, fluorine atom, and carboxylic acid offers a unique chemical space for exploration in the search for next-generation crop protection agents. google.comgoogle.com

Environmental Fate and Biotransformation of Fluorinated Agrochemicals

The robust nature of the carbon-fluorine bond often leads to the environmental persistence of organofluorine compounds, including those used in agriculture. nih.govnumberanalytics.com This persistence raises concerns about their long-term environmental impact and potential for bioaccumulation. numberanalytics.comresearchgate.net The environmental fate of fluorinated agrochemicals is influenced by factors such as hydrolysis, photolysis, and microbial degradation. numberanalytics.com

While specific studies on the environmental fate of this compound are not extensively documented, the broader understanding of fluorinated compound degradation provides valuable insights. Microorganisms have demonstrated the ability to degrade some organofluorine compounds, either through enzymatic hydrolysis of the C-F bond or via the action of enzymes with broad substrate specificities. nih.gov The degradation of fluorinated substances can lead to the formation of various metabolites. For instance, the microbial transformation of some polyfluorinated compounds is known to yield perfluorinated acids (PFAs) as degradation products. dioxin20xx.orgnih.gov The ultimate breakdown products and their environmental impact are a critical area of ongoing research. numberanalytics.comresearchgate.net

The biotransformation of fluorinated compounds is a key area of study for environmental remediation. nih.gov Research into the microbial catabolism of fluorinated molecules like fluorobenzenes and fluorocatechols is well-established, with some microorganisms capable of utilizing these compounds as carbon and energy sources. researchgate.net However, for many polyfluorinated structures, microbial degradation is a rare occurrence in nature. researchgate.net The exceptional stability of fluoro-agrochemicals means they can persist in soil, water, and the atmosphere, potentially bioaccumulating in organisms through the food chain. researchgate.net

Advanced Materials Science and Engineering

The unique properties of fluorinated compounds are being harnessed to create novel materials with enhanced functionalities.

Incorporation into Polymers and Functional Coatings

The incorporation of fluorinated moieties into polymers can significantly alter their properties, leading to materials with desirable characteristics such as enhanced thermal stability, chemical resistance, and specific surface properties. nih.gov While direct polymerization studies involving this compound are not widely reported, the principles of creating fluorinated polymers are well-established. For instance, fluorinated carbonates have been used in the phosgene-free synthesis of high-molecular-weight polycarbonates through amorphous solid-state polymerization. rsc.org This process leverages the unique reactivity of fluorinated precursors to build the polymer backbone. rsc.org

Fluorinated polymers are also crucial in the development of functional coatings with oil and water-resistant properties. nih.gov The synthesis of fluorinated amphiphilic polymers that self-assemble into micelles or vesicles demonstrates the potential for creating advanced materials with applications in areas like oxygen transport. whiterose.ac.uk The morphology of these self-assembled structures can influence their functional properties, such as oxygen binding capacity. whiterose.ac.uk

Development of Fluorescent Probes and Sensors

Fluorinated heterocyclic compounds are increasingly being investigated for their potential in developing fluorescent probes and sensors. nih.govnih.gov The introduction of fluorine can modulate the photophysical properties of a molecule, such as its fluorescence intensity and emission wavelength. nih.gov For example, the synthesis of fluorescent molecules from fluorinated isoxazole (B147169) scaffolds has shown that the fluorine substituent can lead to increased fluorescence intensity and a redshift in emission. nih.gov These fluorinated compounds can serve as the basis for new fluorophores with applications in bioimaging and sensing. nih.govmdpi.com

The design of fluorescent probes often involves integrating a fluorophore with a recognition moiety that can selectively interact with a target analyte. nih.govresearchgate.net This interaction then triggers a change in the fluorescence signal, allowing for detection. nih.govyoutube.com While specific examples using a this compound core are not prevalent in the literature, the general principles of probe design are applicable. rsc.orgrsc.org For instance, derivatives of various heterocyclic compounds are used to create probes for detecting metal ions, reactive oxygen species, and other biologically relevant molecules. mdpi.comrsc.org The development of such probes is a rapidly advancing field with significant potential for medical diagnostics and chemical biology. nih.govrsc.org

Enzymatic Transformations and Biocatalysis

Enzymes are powerful tools in organic synthesis, offering high selectivity and mild reaction conditions. The application of biocatalysis to fluorinated compounds is an area of growing interest.

Enzyme-Substrate Interactions with Fluorooxane Carboxylic Acids

While direct studies on the interaction of enzymes with this compound are limited, research on analogous fluorinated carboxylic acids provides a basis for understanding potential enzyme-substrate interactions. Enzymes such as dehalogenases have been identified that can catalyze the cleavage of the carbon-fluorine bond. nih.govacs.org For example, fluoroacetate (B1212596) dehalogenase catalyzes the defluorination of monofluoroacetate through a multi-step mechanism involving nucleophilic attack by an aspartate residue. acs.org

The degradation of other fluorinated amino acids, such as 4-fluoroglutamate, has also been studied. ucd.ie Some bacteria can enzymatically defluorinate this compound, highlighting the potential for biocatalytic C-F bond cleavage in complex molecules. ucd.ie Understanding these enzymatic mechanisms is crucial for developing bioremediation strategies and for the biocatalytic synthesis of valuable fluorinated compounds. acs.org

Biocatalytic Synthesis and Deracemization

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral molecules. mdpi.com The enzymatic resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds, which are often required for pharmaceutical applications. rsc.orgresearchgate.net

Lipases are a versatile class of enzymes frequently used for the kinetic resolution of racemic esters and carboxylic acids. mdpi.comnih.govnih.gov In a typical kinetic resolution, the enzyme selectively catalyzes the hydrolysis or esterification of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. acs.orgnih.gov This method has been successfully applied to the resolution of various fluorinated carboxylic acids. mdpi.comrsc.orgresearchgate.net For instance, the hydrolase-catalyzed kinetic resolution of fluorinated 3-arylcarboxylic acid esters yields the corresponding (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. mdpi.comresearchgate.net Different lipases, such as those from Candida antarctica and Pseudomonas cepacia, have shown high efficiency and selectivity in these resolutions. mdpi.com

The following table summarizes the enzymatic resolution of some fluorinated carboxylic acids, which serves as a model for the potential biocatalytic deracemization of this compound.

| Racemic Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| Ethyl 3-(4-fluorophenyl)-2-methylpropanoate | Amano PS Lipase (B570770) | (S)-3-(4-fluorophenyl)-2-methylpropanoic acid | High | mdpi.comresearchgate.net |

| Methyl 6-fluoro-chroman-2-carboxylate | Esterase (EstS) | (S)-6-fluoro-chroman-2-carboxylic acid | >99% | rsc.org |

| Methyl 6-fluoro-chroman-2-carboxylate | Esterase (EstR) | (R)-6-fluoro-chroman-2-carboxylic acid | 95-96% | rsc.org |

These examples demonstrate the feasibility of using biocatalytic methods to produce enantiomerically pure fluorinated carboxylic acids, a strategy that could potentially be adapted for the synthesis of chiral derivatives of this compound.

Microbial Defluorination and Environmental Remediation Aspects

The environmental fate of organofluorine compounds, such as this compound, is a significant area of scientific inquiry due to the exceptional strength of the carbon-fluorine (C-F) bond. This stability often translates to environmental persistence. While specific studies on the microbial defluorination and environmental remediation of this compound are not publicly available, research on analogous structures, particularly fluoroalkylether substances (ether PFAS), provides valuable insights into potential biodegradation pathways.

Microbial action is a key mechanism for the breakdown of many environmental contaminants. In the context of fluorinated compounds, microorganisms have evolved or been adapted to facilitate the cleavage of the C-F bond, a process known as defluorination. This process is critical for the complete mineralization of organofluorine molecules and their removal from the environment. The presence of an ether linkage in some fluorinated compounds can serve as a potential site for microbial attack, potentially enhancing their biodegradability compared to their perfluoroalkyl counterparts. nih.govacs.org

Research into the microbial degradation of ether PFAS has revealed both aerobic and anaerobic pathways. Aerobic biotransformation often requires the presence of a non-fluorinated carbon atom adjacent to the ether bond to initiate microbial attack. nih.govacs.org In contrast, anaerobic conditions can foster reductive defluorination and dechlorination, sometimes involving complex microbial consortia where different species work in concert. chemrxiv.orgnih.govresearchgate.net

Detailed Research Findings

While direct research on this compound is lacking, studies on other ether PFAS offer a window into possible degradation mechanisms. It is important to note that the cyclic structure of this compound may influence its susceptibility to microbial attack in ways not observed in linear ether PFAS.

Aerobic Degradation of Ether PFAS:

Studies on short-chain ether PFAS have shown that aerobic microorganisms can initiate degradation. The process often involves monooxygenation at a methylene (B1212753) (-CH2-) group next to the ether oxygen, leading to an unstable hemiacetal intermediate. This intermediate can then undergo O-dealkylation, breaking the ether bond. nih.gov This pathway's effectiveness is highly dependent on the molecular structure, particularly the presence of a non-fluorinated carbon adjacent to the ether linkage. acs.org

Anaerobic Degradation of Ether PFAS:

Under anaerobic conditions, different microbial pathways have been observed. For some chlorinated ether PFAS, microbial communities can achieve significant defluorination through a series of reactions that may include reductive dechlorination, hydrolytic dechlorination, and eliminative dechlorination. nih.govresearchgate.net Notably, hydrolytic dechlorination has been shown to trigger substantial spontaneous defluorination. nih.gov The cooperation between different microbial groups, such as anaerobic and aerobic bacteria, may also lead to more extensive defluorination of certain perfluorinated chemicals. ucr.edu

Fungal Degradation of Cyclic Ethers:

Research has also demonstrated the capability of certain fungi to degrade cyclic ethers, such as tetrahydrofuran (B95107) and 1,4-dioxane. rit.edugoogle.comnih.gov For instance, the fungus Cordyceps sinensis has been shown to degrade dioxins, which are also cyclic ether structures. nih.gov While these studies did not involve fluorinated compounds, they suggest that fungal enzymes could potentially play a role in the breakdown of the oxane ring in structures like this compound.

The following table summarizes key research findings on the microbial degradation of various ether-containing fluorinated compounds, which may provide a basis for hypothesizing the potential environmental fate of this compound.

| Compound Class | Microbial Conditions | Key Findings |

| Short-chain Ether PFAS | Aerobic | Biotransformation observed for compounds with at least one non-fluorinated carbon between the ether and carboxyl group. Degradation is initiated by monooxygenation at the -CH2- group next to the ether bond. nih.govacs.org |

| Chlorinated Polyfluorocarboxylic Acids (Cl-PFCAs) | Anaerobic | Significant defluorination occurs, triggered by microbial hydrolytic dechlorination. Reductive and eliminative dechlorination are also observed. nih.govresearchgate.net |

| Unsaturated Ether PFAS | Anaerobic | Biotransformation of non-chlorinated unsaturated ether PFAS can occur via hydrolytic O-dealkylation. chemrxiv.org |

| Cyclic Ethers (non-fluorinated) | Aerobic | Fungi such as Cordyceps sinensis and consortia of organisms have been shown to degrade cyclic ethers like dibenzo-p-dioxin (B167043) and 1,4-dioxane. rit.edunih.gov |

Conclusion and Future Research Perspectives

Summary of Key Findings and Scientific Contributions

3-Fluorooxane-3-carboxylic acid represents a unique molecular scaffold that merges the structural rigidity of a saturated heterocycle with the powerful electronic influence of a fluorine atom. Although specific research on this exact compound is limited, its scientific contribution lies in its potential as a novel building block for creating complex molecules with tailored properties. The geminal arrangement of the fluorine and carboxylic acid on an oxane ring provides a distinct three-dimensional motif. Key inferred findings include the significant inductive effect of the fluorine atom, which is expected to increase the acidity of the carboxylic acid group, and its potential to enhance metabolic stability—both crucial parameters in medicinal chemistry. Its value is derived not from standalone applications but from its role as an intermediate for accessing new chemical space in drug discovery and materials science.

Challenges and Emerging Trends in Fluorooxane Chemistry

The broader field of fluorooxane chemistry, and fluorinated heterocycle chemistry in general, faces several key challenges. A primary hurdle is the development of methods for the stereoselective introduction of fluorine atoms, as the biological activity of chiral molecules can be highly dependent on their specific configuration. epa.govresearchgate.net Furthermore, achieving fluorination under mild and highly selective conditions remains a significant focus of research to ensure compatibility with complex molecular structures. epa.gov

Emerging trends in the field are geared towards overcoming these challenges. There is a strong push to develop novel and more efficient fluorinating reagents. Another major trend is the synthesis of increasingly diverse and complex fluorinated building blocks to move beyond traditional perfluorinated substances. hokudai.ac.jpfrontiersin.org This allows chemists to fine-tune molecular properties with greater precision. The development of new synthetic methodologies, including catalytic and electrochemical approaches, is expanding the toolbox for creating these valuable compounds. organic-chemistry.orghokudai.ac.jp

Opportunities for Rational Design and Targeted Applications

The structure of this compound is well-suited for rational design approaches, particularly in the pharmaceutical sector. mdpi.com Rational design involves the deliberate construction of a molecule to achieve a specific biological effect based on an understanding of the target's structure and function. rsc.orgacs.org The carboxylic acid group can act as a hydrogen bond donor or acceptor or as a bioisostere for other functional groups, enabling it to anchor a molecule within the binding site of a target protein. The fluorine atom can be strategically placed to block an undesirable metabolic pathway or to form specific, favorable interactions (e.g., with a backbone amide) that enhance binding affinity.

Future opportunities lie in using this and similar scaffolds to create targeted inhibitors for enzymes involved in metabolic disorders or to develop novel agents for central nervous system diseases where fine-tuning lipophilicity and brain penetration is critical. By systematically modifying the scaffold—for instance, by creating amide or ester derivatives from the carboxylic acid—researchers can generate libraries of compounds for screening against a wide range of biological targets, accelerating the discovery of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.